Cas no 1322014-52-7 ((2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile)

The compound (2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)aminoprop-2-enenitrile is a structurally complex molecule featuring a thiazole core substituted with a bromophenyl group and an α,β-unsaturated nitrile moiety bearing a 2-nitrophenylamino substituent. This configuration suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of biologically active compounds. The presence of both electron-withdrawing (bromo, nitro) and electron-donating (amino) groups may confer tunable reactivity for further functionalization. The (Z)-alkene geometry and conjugated system could contribute to stability and specific binding interactions in target applications. Its well-defined structure allows for precise modifications in drug discovery or material science contexts.
(2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile structure
1322014-52-7 structure
Product Name:(2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile
CAS No:1322014-52-7
MF:C18H11BrN4O2S
MW:427.274541139603
CID:6061881
PubChem ID:18558439
Update Time:2025-05-30

(2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile
    • 2-Thiazoleacetonitrile, 4-(4-bromophenyl)-α-[[(2-nitrophenyl)amino]methylene]-, (αZ)-
    • F0760-1499
    • (Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
    • (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
    • AKOS024599172
    • 1322014-52-7
    • (2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile
    • Inchi: 1S/C18H11BrN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10-
    • InChI Key: FTFIVWDMMYGZRP-RAXLEYEMSA-N
    • SMILES: S1C=C(C2=CC=C(Br)C=C2)N=C1/C(=C\NC1=CC=CC=C1[N+]([O-])=O)/C#N

Computed Properties

  • Exact Mass: 425.97861g/mol
  • Monoisotopic Mass: 425.97861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • Density: 1.600±0.06 g/cm3(Predicted)
  • Boiling Point: 588.6±60.0 °C(Predicted)
  • pka: 0.62±0.10(Predicted)

(2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile Pricemore >>

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Additional information on (2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile

Chemical Compound CAS No. 1322014-52-7: (2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)aminoprop-2-enenitrile

The compound with CAS No. 1322014-52-7, named (2Z)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(nitrophenyl)aminoprop-enenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a thiazole ring system, a nitrophenyl group, and a nitrile functional group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, catalysis, and advanced materials.

Recent studies have highlighted the importance of thiazole-containing compounds in the development of bioactive molecules. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and ability to participate in various chemical reactions. In the case of CAS No. 1322014-52-7, the thiazole moiety is further substituted with a bromophenyl group at the 4-position, which enhances its electronic properties and makes it more amenable to further functionalization. This substitution pattern is particularly advantageous in heterocyclic chemistry, where precise control over electronic effects is crucial.

The nitrophenyl group attached to the compound adds another layer of complexity and functionality. Nitro groups are well-known for their strong electron-withdrawing effects, which can significantly influence the reactivity and stability of the molecule. In this compound, the nitrophenyl group is positioned at the 3-position of the propenenitrile chain, creating a conjugated system that enhances both the electronic communication within the molecule and its overall stability. This conjugation is particularly important in applications where optical properties or redox activity are desired.

The nitrile group at the terminal position of the propenenitrile chain serves as a versatile functional group that can be readily modified to introduce additional functionalities. Nitriles are commonly used in organic synthesis as precursors to amides, amines, or other nitrogen-containing groups. This feature makes CAS No. 1322014-52-7 an ideal starting material for further chemical transformations aimed at developing novel compounds with tailored properties.

In terms of synthesis, this compound can be prepared through a combination of coupling reactions and cyclization processes. The construction of the thiazole ring typically involves condensation reactions between an appropriate thioamide or thiourea derivative and an aldehyde or ketone under acidic conditions. The substitution patterns on both the thiazole ring and the propenenitrile chain can be controlled during these steps to achieve the desired molecular architecture.

The applications of CAS No. 1322014-5-5-7 extend beyond traditional organic synthesis into areas such as drug discovery and materials science. For instance, its unique combination of functional groups makes it a promising candidate for use as a building block in medicinal chemistry programs targeting specific biological pathways or disease states. Additionally, its electronic properties suggest potential applications in semiconducting materials or sensors.

Recent research has also explored the use of this compound in catalytic processes. The presence of sulfur and nitrogen atoms within its structure provides opportunities for coordination with metal catalysts, potentially enabling its use in transition-metal-catalyzed reactions such as cross-couplings or hydrogenations.

In conclusion, CAS No. 13-5-7 represents a sophisticated example of modern organic synthesis with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and related fields.

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